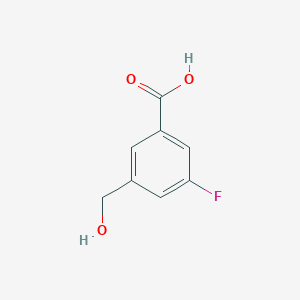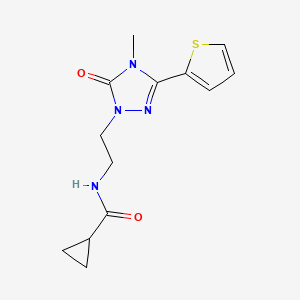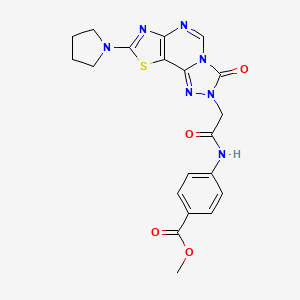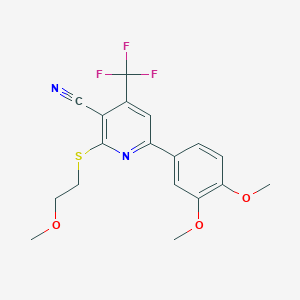
1-(4-Fluoro-benzyl)-piperidin-4-ol
説明
Synthesis Analysis
The synthesis of compounds similar to “1-(4-Fluoro-benzyl)-piperidin-4-ol” has been explored in the development of novel tyrosinase inhibitors as anti-melanogenic agents . The 4-fluorobenzyl motif was found to exert optimized biological activity due to its ability to occupy the catalytic cavity .科学的研究の応用
Pharmacokinetics and Drug Development
Research into novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment has led to the development of compounds with structural similarities to 1-(4-Fluoro-benzyl)-piperidin-4-ol. These compounds have been evaluated for their pharmacokinetic properties, such as clearance and half-life, to understand their potential application in efficacy studies. Studies have also explored the impact of hydrolysis-mediated clearance on these compounds, aiming to optimize their stability and effectiveness against ALK (Teffera et al., 2013).
Molecular Structure and Spectroscopy
Spectroscopic methods like FT-IR, FT-Raman, UV-Vis, and NMR have been utilized to characterize compounds structurally related to this compound. These studies involve optimizing geometrical parameters, vibrational assignments, and conducting Potential Energy Scan (PES) studies to explore conformational preferences. Such research provides insights into the structural features and reactivity sites of these compounds, which is crucial for their application in various scientific fields (Janani et al., 2020).
Neurological Applications
Compounds related to this compound have been synthesized and evaluated for their potential as anti-acetylcholinesterase agents, which could have applications in treating neurodegenerative diseases such as Alzheimer's. The efficacy of these compounds is often enhanced by modifying the piperidine nitrogen or the benzamide moiety, indicating the significance of their structural components in biological activity (Sugimoto et al., 1990).
Synthesis and Isotopic Labeling
Research has also focused on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, highlighting methods for the selective introduction of isotopic labels. Such techniques are crucial for the development of radiolabeled compounds used in molecular imaging and pharmacological studies (Proszenyák et al., 2005).
Antipsychotic Potential
Compounds structurally related to this compound have been linked to arylcarbamates to study their affinity for various neuroreceptors, such as dopamine and serotonin receptors. This research aims to develop compounds with a preferential effect on the mesocorticolimbic dopaminergic system, suggesting a potential for 'atypical' antipsychotic activity (Hansen et al., 1998).
作用機序
Target of Action
Similar compounds have been found to interact withBeta-secretase 1 , which plays a crucial role in the production of beta-amyloid peptide in the brain, a key factor in the development of Alzheimer’s disease.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its target and its overall stability . .
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRBHCDZXIHQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)

![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887446.png)




